(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
Overview
Description
The compound “(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are commonly found in many natural alkaloids and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered pyrrolidine ring, with a Boc-protected amine group and two fluorine atoms attached to the fourth carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the Boc-protected amine group and the fluorine atoms. The Boc group could be removed under acidic conditions, revealing a reactive amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, while the Boc-protected amine group could influence its reactivity .Scientific Research Applications
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Biotechnological Applications
- The compound “(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine” could potentially be used in the field of biotechnology .
- Specifically, it might be involved in the biosynthesis of natural products. Methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity .
- The main methylation reaction is performed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs). With advancements in genomic and chemical profiling technologies, novel MTs have been discovered to accept complex substrates and synthesize industrially valuable natural products .
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Pharmaceutical Applications
- This compound may also find use in the pharmaceutical industry .
- For instance, it could be used as a pharmaceutical reference standard for the determination of the analyte in bulk drug and pharmaceutical formulations by chromatography .
- These Secondary Standards are qualified as Certified Reference Materials and are suitable for use in several analytical applications .
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Chemical Conjugation in Proteins
- The compound could be used in the field of chemical biology and synthetic biology .
- It might be involved in the development of novel organic synthesis to solve the problems of traditional linker technology .
- This could be particularly useful in the creation of antibody–drug conjugates (ADCs), where a stable linkage between cytotoxic drugs and antibodies is required .
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Self-Immolative Linkers
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Polymeric Systems
- The compound could potentially be used in the development of polymeric systems .
- It might be involved in the cationic ring-opening living polymerization of 2-oxazoline .
- This could lead to the production of poly(2-oxazoline)s products, which have a wide range of physical and chemical properties and applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHTVXAQWRDGH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CNC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114388 | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | |
CAS RN |
1407997-82-3 | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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